1-cyclopentyl-4-(4-ethoxyphenyl)-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one
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Overview
Description
1-CYCLOPENTYL-4-(4-ETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazole ring fused with a thiazepine ring, makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOPENTYL-4-(4-ETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves a multi-component reaction. One common method includes the condensation of appropriate aldehydes, 5-amino-3-methylpyrazole, and α-mercaptocarboxylic acids in an aqueous medium under sonication . This green and chemoselective approach provides a new heptacyclic ring system with excellent yields and functional group tolerance .
Industrial Production Methods
the use of solid acid catalysts in a one-pot three-component condensation reaction has been explored for similar compounds . This method is efficient, sustainable, and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-CYCLOPENTYL-4-(4-ETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the pyrazolo[3,4-e][1,4]thiazepine ring system.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-CYCLOPENTYL-4-(4-ETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-infective activities
Mechanism of Action
The mechanism of action of 1-CYCLOPENTYL-4-(4-ETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as CDK2, which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities and therapeutic potential.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their enzyme inhibitory activities and potential as anti-cancer agents.
Uniqueness
1-CYCLOPENTYL-4-(4-ETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is unique due to its specific structural features, such as the cyclopentyl and ethoxyphenyl groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H23N3O3S |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
1-cyclopentyl-4-(4-ethoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione |
InChI |
InChI=1S/C19H23N3O3S/c1-2-25-14-9-7-12(8-10-14)17-16-18(20-15(23)11-26-17)22(21-19(16)24)13-5-3-4-6-13/h7-10,13,17H,2-6,11H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
KKFLHPZDDSGZCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(NC(=O)CS2)N(NC3=O)C4CCCC4 |
Origin of Product |
United States |
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